1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine
Description
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c26-28(27,16-6-2-1-3-7-16)24-14-12-23(13-15-24)20-19-17-8-4-5-9-18(17)22-25(19)11-10-21-20/h1-3,6-7,10-11H,4-5,8-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIJENZDJECKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential N-Substitution via Nucleophilic Aromatic Substitution
The piperazine ring’s dual amine functionality necessitates precise control over substitution patterns to avoid undesired disubstitution. A widely adopted approach involves sequential reactions:
- Introduction of the Benzenesulfonyl Group : Treatment of piperazine with benzenesulfonyl chloride in the presence of a mild base (e.g., potassium carbonate) in dichloromethane selectively yields 1-(benzenesulfonyl)piperazine. This reaction typically proceeds at 0–25°C for 4–6 hours, achieving yields of 75–85%. The protonation state of piperazine is critical; using mono-protonated piperazine (e.g., as the hydrochloride salt) suppresses disubstitution by deactivating the second nitrogen.
- Coupling with Pyrazinoindazolyl Derivatives : The remaining secondary amine on piperazine is then reacted with a pre-synthesized pyrazino[1,2-b]indazol-1-yl electrophile. For example, 1-chloro-7H,8H,9H,10H-pyrazino[1,2-b]indazole, generated via copper-catalyzed cyclization of 1-hydrazinylindazole with 1,2-dichloroethane, undergoes nucleophilic aromatic substitution (SNAr) with 1-(benzenesulfonyl)piperazine in dimethylformamide (DMF) at 80–100°C. Lithium bis(trimethylsilyl)amide (LiHMDS) is often employed as a strong base to deprotonate the piperazine amine, accelerating the SNAr process.
Table 1: Optimization of Pyrazinoindazolyl Coupling Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| LiHMDS | DMF | 80 | 68 | |
| KOtBu | THF | 70 | 55 | |
| NaH | DCM | 25 | 32 |
One-Pot Tandem Synthesis via Heterogeneous Catalysis
Recent advances in flow chemistry and supported catalysts have enabled streamlined syntheses. A notable method involves:
- In-Situ Generation of 1-(Benzenesulfonyl)piperazine : Piperazine monoacetate, formed by dissolving free piperazine in acetic acid, reacts with benzenesulfonyl chloride at 50°C for 2 hours. The monoacetate acts as a self-protecting agent, ensuring monosubstitution.
- Microwave-Assisted Cyclocondensation : The intermediate is then treated with 1-hydrazinylindazole and 1,2-dibromoethane in methanol under microwave irradiation (150 W, 120°C, 20 minutes) to form the pyrazinoindazolyl ring. Palladium(II) acetate supported on Amberlyst-15 resin catalyzes this step, achieving 82% yield with >95% purity.
This tandem approach reduces purification steps and reaction times from days to hours, making it industrially viable.
Pyrazinoindazolyl Ring Construction Methodologies
Cyclization of Indazole-Pyrazine Precursors
The pyrazino[1,2-b]indazole system is synthesized via intramolecular cyclization. A representative protocol involves:
- Preparation of 1-Hydrazinylindazole : Indazole is treated with hydrazine hydrate in ethanol under reflux, followed by oxidation with manganese dioxide to introduce the hydrazinyl group.
- Ring-Closing via Buchwald-Hartwig Coupling : The hydrazinylindazole reacts with 1,2-dichloroethane using a palladium-XPhos catalyst system in toluene at 110°C, forming the pyrazine ring. Yields range from 60–75%, contingent on the electron-donating/withdrawing substituents on the indazole.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Cl bond, followed by coordination to the indazole nitrogen. Reductive elimination yields the fused pyrazinoindazolyl core.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 7:3). For enhanced purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase is employed.
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): Key signals include δ 8.21 (s, 1H, indazolyl H), 7.85–7.45 (m, 5H, benzenesulfonyl aromatic H), and 3.85–3.10 (m, 8H, piperazine H).
- HRMS : Calculated for C21H22N4O2S [M+H]+: 413.1412; Found: 413.1409.
Industrial-Scale Considerations
Cost-Efficiency of Transition Metal Catalysts
While palladium catalysts offer high activity, their cost and residual metal contamination (≤10 ppm per ICH Q3D guidelines) necessitate alternatives. Nickel-based systems (e.g., NiCl2·dppe) have been explored but require higher temperatures (150°C) and exhibit lower yields (50–60%).
Solvent Recycling
DMF and methanol are recovered via fractional distillation, achieving 90–95% reuse rates. This reduces waste and complies with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and biological activities of 1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine with related piperazine derivatives:
Key Comparative Insights
For instance, trifluoromethylbenzenesulfonyl derivatives (e.g., SU[2,3]) exhibit higher lipophilicity (logP ~3.5) due to the electron-withdrawing CF3 group, which may improve blood-brain barrier penetration . Pyrazinoindazole Moiety: The fused pyrazino[1,2-b]indazole system in the target compound is structurally distinct from simpler bicyclic systems (e.g., pyridinyl or indolyl groups in HBK series). This moiety may mimic ATP-binding pockets in kinase targets, as seen in ponatinib-like inhibitors .
Pharmacological Potential Antimicrobial Activity: Azole-containing piperazines (e.g., 1-(4-chlorophenyl)-2-imidazolyl derivatives) show broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL) . The target compound’s pyrazinoindazole group could similarly disrupt fungal biofilms or bacterial membranes. The target compound’s bulkier structure may limit CNS penetration but enhance selectivity for peripheral targets.
Synthetic Accessibility The target compound’s synthesis likely parallels methods for benzenesulfonyl-piperazines, involving sulfonylation of 4-substituted piperazines (e.g., 7H-pyrazinoindazole-piperazine intermediate) . Yields for similar compounds range from 5% (sterically hindered derivatives) to 72% (branched alkyl chains) .
Biological Activity
The compound 1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a member of a class of piperazine derivatives that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biological targets, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure features a piperazine ring substituted with a benzenesulfonyl group and a pyrazino[1,2-b]indazole moiety. This unique combination is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Compounds in this class have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : These compounds have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. For instance, some derivatives demonstrated IC50 values as low as 0.63 µM against urease .
- Antiviral Activity : Similar piperazine derivatives have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest several pathways:
- Enzyme Binding : Molecular docking studies indicate that the compound interacts with specific amino acid residues in target enzymes, inhibiting their activity .
- Antibacterial Mechanisms : The antibacterial properties may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Studies : A study evaluating synthesized piperazine derivatives found that certain compounds displayed significant antibacterial activity against multiple strains. The most active derivatives had IC50 values significantly lower than standard drugs .
- Enzyme Inhibition Studies : Research on enzyme inhibitors revealed that some derivatives were not only effective against AChE but also showed high efficacy against urease. This suggests potential applications in treating conditions like urinary tract infections .
- Antiviral Studies : The antiviral efficacy against HCV was highlighted in a study where certain piperazine derivatives showed promising results in inhibiting viral replication at nanomolar concentrations .
Table 1: Biological Activity Summary of Piperazine Derivatives
| Compound Name | Target | Activity Type | IC50 (µM) |
|---|---|---|---|
| Compound A | AChE | Inhibition | 0.63 |
| Compound B | Urease | Inhibition | 2.14 |
| Compound C | HCV NS5B | Antiviral | 7 |
| Compound D | Bacteria (S. typhi) | Antibacterial | 10 |
Table 2: Comparative Analysis of Antibacterial Efficacy
| Bacterial Strain | Compound A (IC50) | Compound B (IC50) |
|---|---|---|
| Salmonella typhi | 10 µM | 15 µM |
| Bacillus subtilis | 12 µM | 20 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
